

The Discovery and Synthesis of Isoxaflutole: A Technical Guide

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Compound of Interest

Compound Name: Isoxaflutole

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Introduction

Isoxaflutole is a selective, systemic herbicide notable for its efficacy as a pre-emergence or early post-emergence treatment for the control of a wide spectrum of broadleaf and grass weeds in crops such as maize and sugarcane. Developed and first marketed by Rhône-Poulenc in the mid-1990s, its unique mode of action and soil behavior have made it a significant tool in modern agriculture. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key technical data related to **isoxaflutole**.

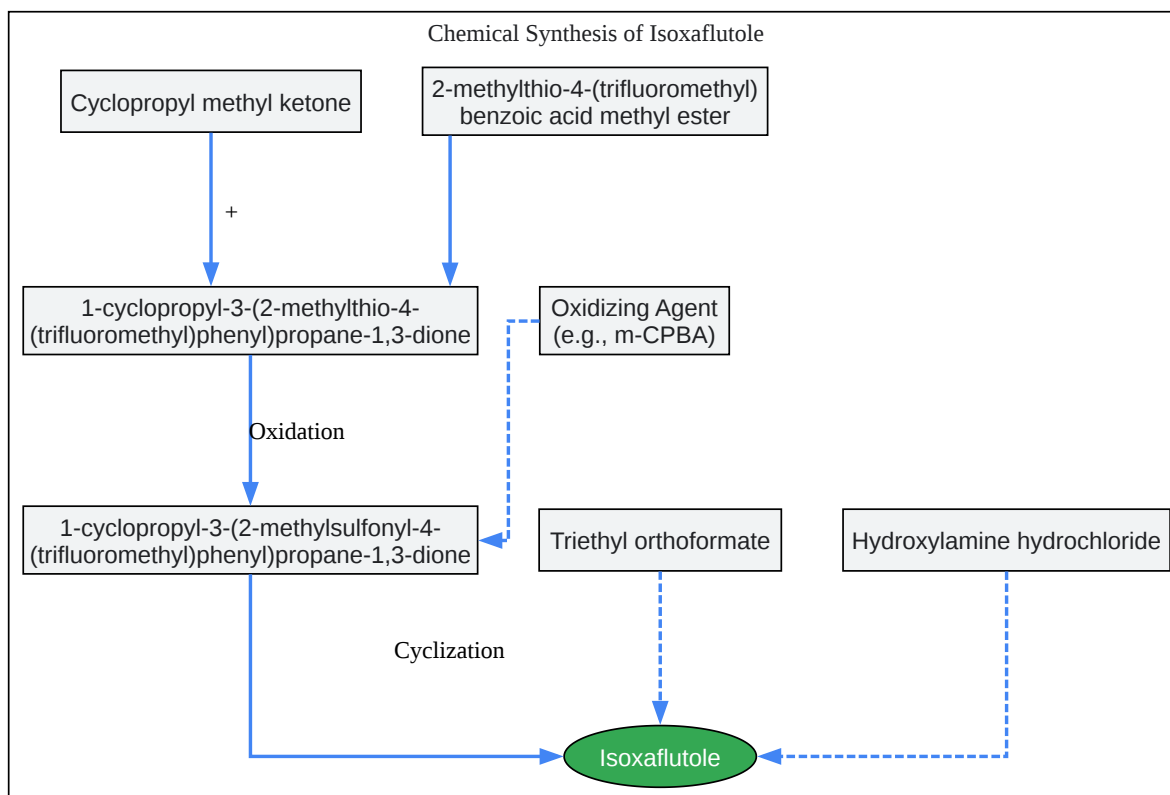
Discovery and Historical Context

The journey to **isoxaflutole**'s discovery began in the mid-1980s with research by Stauffer Chemical Company on benzoyl-substituted cyclohexanediones, which led to the development of the herbicide mesotrione. This work spurred researchers at Rhône-Poulenc to explore molecules with a similar mode of action. The first benzoyl isoxazole lead was synthesized in 1989, followed by the synthesis of **isoxaflutole** (coded as RPA201772) in 1990. Its significant herbicidal potential was identified in 1991, and after two years of extensive field testing in North America, the decision was made to develop it for commercial use. It was first marketed in 1996 under brand names including Balance and Merlin.

Chemical Synthesis

The chemical synthesis of **isoxaflutole** is a multi-step process. One common pathway involves the reaction of cyclopropyl methyl ketone with a substituted benzoic acid methyl ester to form a diketone intermediate. This intermediate is then oxidized and subsequently cyclized with hydroxylamine to yield **isoxaflutole**.

An alternative patented method starts with 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl) benzoyl] isoxazole. This compound is oxidized using hydrogen peroxide in the presence of a catalyst to produce **isoxaflutole**.



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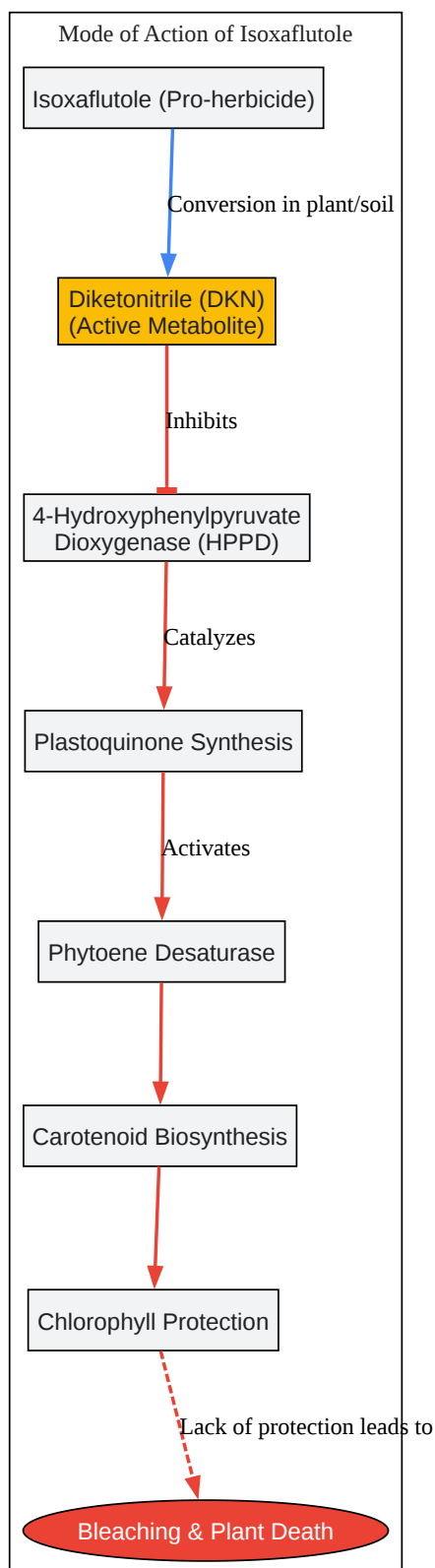
Caption: A simplified workflow for the chemical synthesis of **isoxaflutole**.

Mode of Action: Inhibition of HPPD

Isoxaflutole itself is a pro-herbicide. In plants and soil, it is rapidly converted to its biologically active diketonitrile (DKN) derivative through the opening of the isoxazole ring.^{[1][2]} This active metabolite is the key to its herbicidal activity.

The DKN metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a critical enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and α -tocopherol.[1] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

By inhibiting HPPD, **isoxaflutole** indirectly halts carotenoid production. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by growth cessation and eventual death of the susceptible weed.[3][5]



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Caption: Signaling pathway illustrating the mode of action of **isoxaflutole**.

Metabolism and Selectivity

The selectivity of **isoxaflutole** in crops like corn is attributed to their ability to rapidly metabolize the active DKN metabolite into a non-phytotoxic benzoic acid derivative.[1] In susceptible weeds, this metabolic degradation is much slower, allowing the DKN to accumulate to lethal concentrations.[1]

Quantitative Data

Physicochemical Properties

Property	Value	Reference
IUPAC Name	(5-cyclopropyl-1,2-oxazol-4-yl)- [2-methylsulfonyl-4- (trifluoromethyl)phenyl]methan one	[4]
CAS Number	141112-29-0	[4]
Molecular Formula	C ₁₅ H ₁₂ F ₃ NO ₄ S	[4]
Molar Mass	359.32 g/mol	[6]
Appearance	Off-white or pale yellow solid	[5][6]
Melting Point	140 °C	[5][6]
Water Solubility	6.2 mg/L	[6]
log P (octanol-water)	2.32	[6][7]
Vapor Pressure	1.0 x 10 ⁻⁶ Pa at 25°C	[5]
Soil Half-life (Aerobic)	2.4 days	[8]

Herbicidal Efficacy

The efficacy of **isoxaflutole**, often in combination with other herbicides, has been evaluated in numerous field trials. The following table summarizes its performance against key weed species.

Weed Species	Application	Control Efficacy (%)	Days After Treatment	Reference
Palmer amaranth (Amaranthus palmeri)	Pre-emergence	91 - 93	42	[9] [10]
Large crabgrass (Digitaria sanguinalis)	Pre-emergence	77	28	[9] [10]
Morningglory (Ipomoea spp.)	Pre-emergence	50	28	[9]
Barnyard grass	Pre-emergence	>90 (typical)	N/A	[11]
Summer grass	Pre-emergence	>90 (typical)	N/A	[11]

Toxicological Data

Parameter	Value	Species	Reference
Acute Oral LD ₅₀	> 5000 mg/kg bw	Rat	[3]
Acute Dermal LD ₅₀	> 2000 mg/kg bw	Rat, Rabbit	[3]
Acute Inhalation LC ₅₀	> 5.23 mg/L air	Rat	[3]
Skin Irritation	Non-irritating	Rabbit	[3]
Eye Irritation	Minimally irritating	Rabbit	[3]
Carcinogenicity	"Likely to be a human carcinogen" (EPA classification)	Rat, Mouse	[12]

Experimental Protocols

Analysis of Isoxaflutole and its Metabolites in Soil and Plant Samples

A robust method for the simultaneous determination of **isoxaflutole** and its primary metabolites (DKN and benzoic acid) involves high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

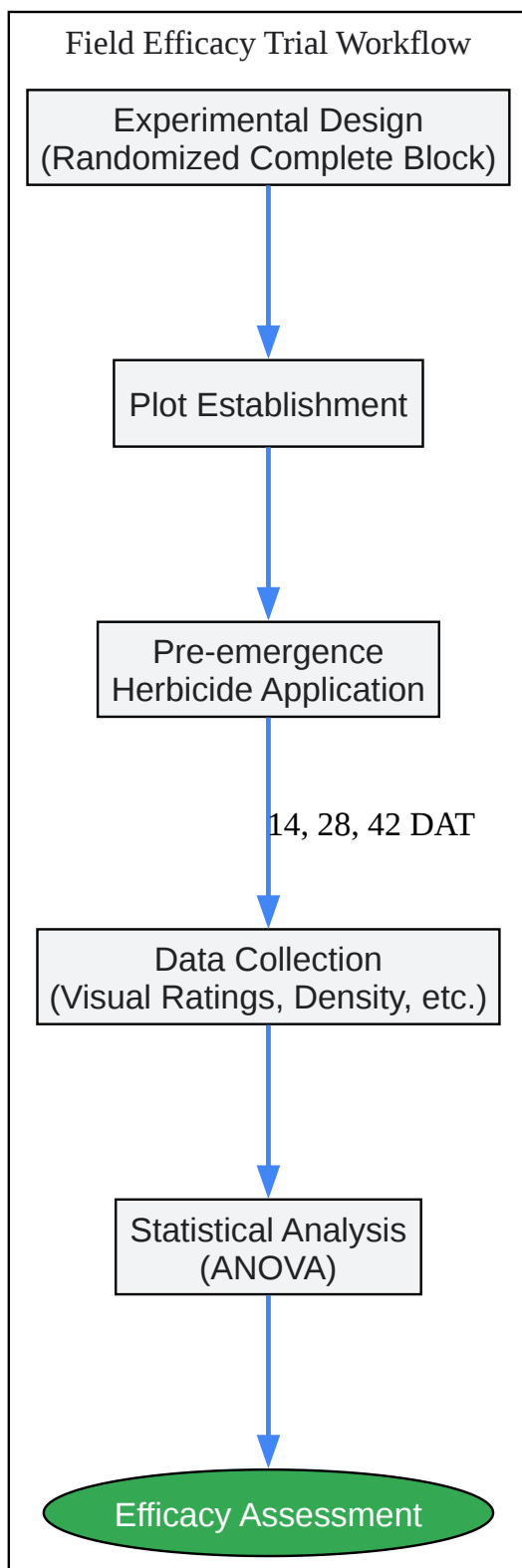
- Sample Preparation (Soil):
 - A known weight of soil (e.g., 5 g) is fortified with analytical standards.
 - Extraction is performed using a methanol/formic acid solution (e.g., 9:2, v/v) in a laboratory blender.[\[13\]](#)
 - The extract is centrifuged, and the supernatant is collected.
 - The supernatant is filtered prior to HPLC-MS/MS analysis.
- Sample Preparation (Plant):
 - Plant material is lyophilized and ground.
 - A known weight of the ground material is spiked with standards.
 - Extraction follows the same procedure as for soil samples.[\[13\]](#)
- HPLC-MS/MS Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
 - Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
 - Quantification: Based on external standard calibration curves.[\[13\]](#)

This method allows for limits of detection in the sub-microgram per kilogram range.[\[2\]](#)[\[13\]](#)[\[14\]](#)

Field Efficacy Trials

Assessing the herbicidal efficacy of **isoxaflutole** in a field setting typically follows a standardized protocol.

- Experimental Design:
 - Randomized complete block design with multiple replications (e.g., 3-4) is commonly used.[\[15\]](#)
 - Plots are of a defined size (e.g., 3m x 10m).
- Treatment Application:
 - Herbicides are applied using a calibrated backpack or tractor-mounted sprayer to ensure uniform application at the desired rate (e.g., 53-210 g ai/ha).
 - Applications are typically made pre-emergence to the crop and weeds.
- Data Collection:
 - Weed control is visually assessed at various intervals after treatment (e.g., 14, 28, and 42 days).[\[9\]](#)[\[10\]](#)
 - Assessments are typically based on a percentage scale (0% = no control, 100% = complete control).
 - Weed density (plants per square meter) and biomass can also be measured for more quantitative data.
 - Crop injury is also visually rated.
- Statistical Analysis:
 - Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
 - Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.



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Caption: A generalized workflow for conducting a field efficacy trial.

Conclusion

Isoxaflutole represents a significant advancement in herbicide technology, stemming from a focused research and development effort. Its unique pro-herbicide nature and its specific mode of action targeting the HPPD enzyme provide effective weed control in important agricultural systems. Understanding the technical details of its discovery, synthesis, and biological activity is crucial for its responsible and effective use and for the development of future herbicidal technologies.

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